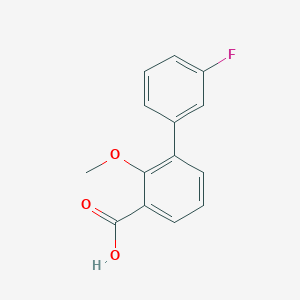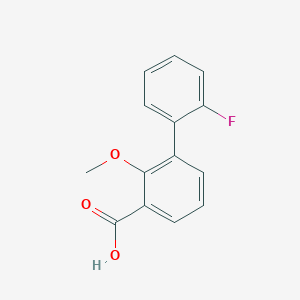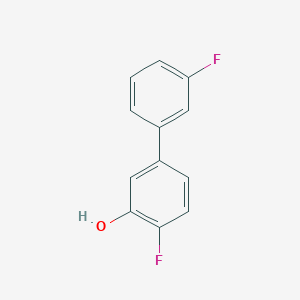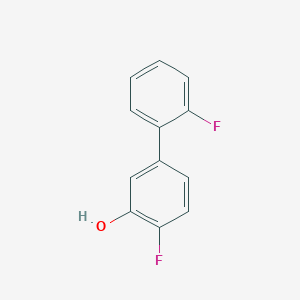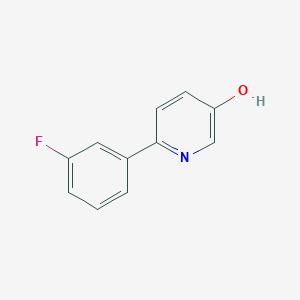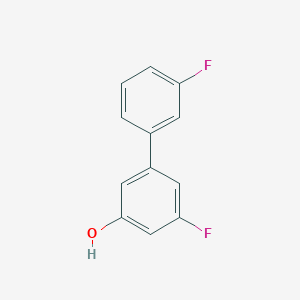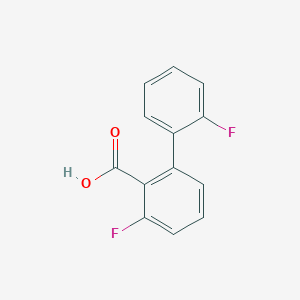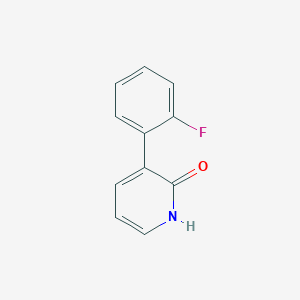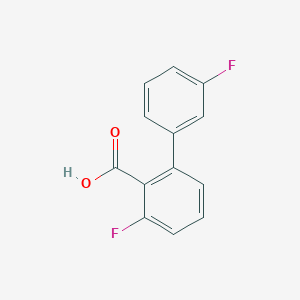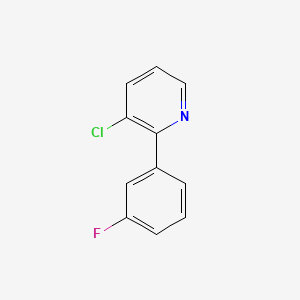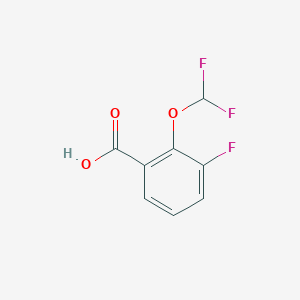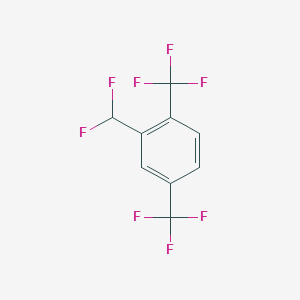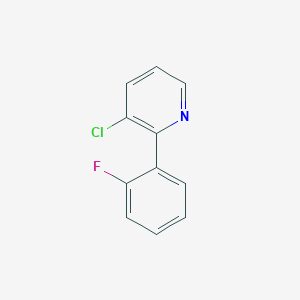
3-Chloro-2-(2-fluorophenyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2-(2-fluorophenyl)pyridine is a chemical compound with the CAS Number: 387827-67-0 . It has a molecular weight of 207.63 . The IUPAC name for this compound is this compound . It is typically stored at temperatures between 2-8°C and is available in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H7ClFN/c12-9-5-3-7-14-11(9)8-4-1-2-6-10(8)13/h1-7H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 207.63 . It is a liquid at room temperature and is typically stored at temperatures between 2-8°C .作用機序
3-Chloro-2-(2-fluorophenyl)pyridinePyridine acts as a versatile building block in the synthesis of various compounds. It can be used in the synthesis of heterocyclic compounds, such as pyridines and pyrimidines. Additionally, it can be used in the synthesis of pharmaceuticals, agrochemicals, and dyes. It can also be used in the synthesis of organic compounds, such as amino acids and peptides.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-2-(2-fluorophenyl)pyridinePyridine are not well understood. However, it is known that it can interact with a variety of enzymes, receptors, and other proteins. It can also interact with DNA and RNA, and can affect the activity of various enzymes and receptors. Additionally, it has been shown to have antifungal and antibacterial activity.
実験室実験の利点と制限
The advantages of using 3-Chloro-2-(2-fluorophenyl)pyridinePyridine in laboratory experiments include its versatility as a building block for the synthesis of various compounds, its low cost, and its high yield in the reaction. Additionally, it is a relatively safe compound to use in laboratory experiments. The limitations of using 3-Chloro-2-(2-fluorophenyl)pyridinePyridine in laboratory experiments include its potential toxicity, its reactivity with other compounds, and its limited availability.
将来の方向性
Future research could focus on the development of new synthetic methods for the preparation of 3-Chloro-2-(2-fluorophenyl)pyridinePyridine. Additionally, further research could be conducted to explore its potential uses in drug synthesis and development, agrochemical synthesis, and organic synthesis. Furthermore, research could be conducted to further explore its biochemical and physiological effects, as well as its potential toxicity. Finally, research could be conducted to explore new applications for 3-Chloro-2-(2-fluorophenyl)pyridinePyridine in the medical and pharmaceutical fields.
合成法
3-Chloro-2-(2-fluorophenyl)pyridinePyridine can be synthesized from the reaction of 2-fluorophenol with phosphorus oxychloride in the presence of a base, such as triethylamine. The reaction of 2-fluorophenol with phosphorus oxychloride yields 3-chloro-2F-pyridine in high yields. The reaction conditions can be optimized to improve the yield of the reaction.
科学的研究の応用
3-Chloro-2-(2-fluorophenyl)pyridinePyridine is used in a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of organic compounds, such as amino acids and peptides. Additionally, it is used in the synthesis of heterocyclic compounds, such as pyridines and pyrimidines.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and not getting the compound in the eyes, on the skin, or on clothing .
特性
IUPAC Name |
3-chloro-2-(2-fluorophenyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFN/c12-9-5-3-7-14-11(9)8-4-1-2-6-10(8)13/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQUZZXWLZCYSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC=N2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

